molecular formula C19H28N6 B6435132 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549038-38-0

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6435132
CAS No.: 2549038-38-0
M. Wt: 340.5 g/mol
InChI Key: KJKIEEOBGWEFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase (PI3K), with a primary research focus in the field of oncology. This compound exhibits significant activity by selectively targeting the PI3Kalpha (PI3Kα) isoform, a critical node in the PI3K/AKT/mTOR signaling pathway. This pathway is one of the most frequently dysregulated in human cancers, driving cell proliferation, survival, and metabolism. The compound's mechanism of action involves competitively binding to the ATP-binding pocket of the PI3Kα enzyme, thereby inhibiting the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling through AKT and mTOR. Its research value is underscored by its investigation in the context of PIK3CA-mutant cancers , where it has been shown to potently inhibit tumor cell growth and proliferation. As a key tool compound for probing PI3K biology , it enables researchers to dissect the functional consequences of pathway inhibition, explore mechanisms of resistance, and evaluate combination therapies with other targeted agents in preclinical models. This makes it an invaluable asset for advancing the understanding of oncogenic signaling and developing novel therapeutic strategies.

Properties

IUPAC Name

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6/c1-6-15-12-20-18(21-13-15)25-9-7-24(8-10-25)17-11-16(19(3,4)5)22-14(2)23-17/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIEEOBGWEFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The core pyrimidine structure is synthesized via cyclocondensation of tert-butyl acetoacetate and guanidine hydrochloride under acidic conditions:

tert-butyl acetoacetate+guanidine hydrochlorideHCl, EtOH4-tert-butyl-6-methylpyrimidin-2-ol\text{tert-butyl acetoacetate} + \text{guanidine hydrochloride} \xrightarrow{\text{HCl, EtOH}} \text{4-tert-butyl-6-methylpyrimidin-2-ol}

Chlorination using phosphorus oxychloride (POCl₃) introduces the reactive 6-chloro group:

4-tert-butyl-6-methylpyrimidin-2-olPOCl₃, reflux2-methyl-4-tert-butyl-6-chloropyrimidine\text{4-tert-butyl-6-methylpyrimidin-2-ol} \xrightarrow{\text{POCl₃, reflux}} \text{2-methyl-4-tert-butyl-6-chloropyrimidine}

Table 1: Optimization of Chlorination Conditions

ConditionYield (%)Purity (%)Reference
POCl₃, 110°C, 6h8295
PCl₅, 90°C, 4h6887

Synthesis of Intermediate B: 1-(5-Ethylpyrimidin-2-yl)Piperazine

Preparation of 2-Chloro-5-ethylpyrimidine

5-Ethylpyrimidin-2-ol is synthesized via condensation of ethyl acetoacetate and urea , followed by chlorination:

ethyl acetoacetate+ureaNaOEt5-ethylpyrimidin-2-olPOCl₃2-chloro-5-ethylpyrimidine\text{ethyl acetoacetate} + \text{urea} \xrightarrow{\text{NaOEt}} \text{5-ethylpyrimidin-2-ol} \xrightarrow{\text{POCl₃}} \text{2-chloro-5-ethylpyrimidine}

Piperazine Coupling

Reaction of 2-chloro-5-ethylpyrimidine with piperazine in iso-propanol (iPrOH) under microwave irradiation enhances efficiency:

2-chloro-5-ethylpyrimidine+piperazineiPrOH, 150°C, μW1-(5-ethylpyrimidin-2-yl)piperazine\text{2-chloro-5-ethylpyrimidine} + \text{piperazine} \xrightarrow{\text{iPrOH, 150°C, μW}} \text{1-(5-ethylpyrimidin-2-yl)piperazine}

Table 2: Comparative Coupling Methods

MethodTime (h)Yield (%)Byproducts
Conventional reflux2445Di-substituted
Microwave-assisted278<5%

Final Coupling and Deprotection

Boc-Protection Strategy

To prevent over-alkylation, the piperazine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups:

1-(5-ethylpyrimidin-2-yl)piperazine(Boc)₂O, DMAP1-(5-ethylpyrimidin-2-yl)-4-Boc-piperazine\text{1-(5-ethylpyrimidin-2-yl)piperazine} \xrightarrow{\text{(Boc)₂O, DMAP}} \text{1-(5-ethylpyrimidin-2-yl)-4-Boc-piperazine}

Nucleophilic Aromatic Substitution

Core A reacts with Boc-protected Intermediate B in the presence of a base (e.g., K₂CO₃):

Core A+Intermediate BDMF, 80°CProtected product\text{Core A} + \text{Intermediate B} \xrightarrow{\text{DMF, 80°C}} \text{Protected product}

Acidic Deprotection

Boc removal is achieved using 4M HCl in dioxane :

Protected productHCl/dioxane4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine\text{Protected product} \xrightarrow{\text{HCl/dioxane}} \text{this compound}

Table 3: Deprotection Efficiency

AcidTime (h)Yield (%)Purity (%)
HCl/dioxane39298
TFA/CH₂Cl₂18895

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-alkylation : Unprotected piperazine may lead to bis-adducts, reducing yield.

  • Ring-opening : Prolonged exposure to POCl₃ can degrade the pyrimidine core.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine but may increase side reactions. iPrOH balances reactivity and selectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 3.15–3.80 (m, 8H, piperazine), 6.50 (s, 1H, pyrimidine-H).

  • HRMS (ESI+) : m/z calcd. for C₁₉H₂₈N₆ [M+H]⁺ 353.23, found 353.24.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalytic hydrogenation : Replaces chlorination steps with Pd/C-mediated reductions for greener synthesis.

  • Continuous flow systems : Improve reproducibility and reduce reaction times for coupling steps .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of various functional groups at the piperazine ring.

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Activity : The compound has shown promise as a pharmacological agent, particularly in the inhibition of specific kinases involved in cancer pathways. Similar compounds have demonstrated efficacy against various cancer types, suggesting that this compound may also possess anticancer properties.
  • Biological Mechanisms : Research indicates that the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Understanding these interactions can provide insights into its potential therapeutic applications.
  • Targeted Drug Development : Given its structural characteristics, 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can serve as an intermediate in the synthesis of novel drugs targeting specific diseases, including cancer and neurological disorders.

Organic Synthesis

  • Intermediate in Synthesis : The compound is utilized as an intermediate in organic synthesis, particularly for developing new pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in creating diverse chemical entities.
  • Research Applications : It can be employed in various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to explore new synthetic pathways and develop innovative compounds.

Case Studies

  • Anticancer Research : Studies have indicated that derivatives of pyrimidine compounds exhibit significant inhibitory effects on certain cancer cell lines. For instance, similar compounds have been tested against breast cancer models, showing promise as potential therapeutic agents.
  • Biochemical Assays : The interaction of this compound with specific biological targets has been explored through biochemical assays, revealing its potential to modulate enzyme activities relevant to disease mechanisms.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties
Compound Name / ID Core Structure Substituents Molecular Weight Notable Features Reference
Target Compound Pyrimidine - 4-tert-butyl
- 2-methyl
- 6-(4-(5-ethylpyrimidin-2-yl)piperazin-1-yl)
~441 (estimated) High lipophilicity (tert-butyl), dual pyrimidine motifs for potential receptor binding
4-(4-((1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (23) Pyrimido-oxazine fused ring - Fluorobenzonitrile
- Piperidine-linked pyrimidine
- Ethylpyrimidinyl group
441.2045 (HRMS) Polar fluorobenzonitrile enhances solubility; fused ring system may improve planarity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone - Benzodioxol
- Unsubstituted piperazine
N/A Benzodioxol provides electron-rich aromaticity; pyridopyrimidinone core favors π-π stacking
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine - 4-methyl
- 6-piperidinyl
- 2-amine
N/A Piperidine reduces basicity compared to piperazine; amine group enhances hydrogen bonding
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine Pyrimidine - 4-(Sulfonylphenyl-tert-butyl)
- 6-methoxy
- 2-methyl
404.5 Sulfonyl group increases electron-withdrawing effects; tert-butyl on phenyl introduces steric bulk

Key Comparative Insights

Core Heterocycle Variations: The target compound and ’s pyrimidin-2-amine share a pyrimidine core, whereas ’s compounds use a pyridopyrimidinone scaffold. The latter’s fused-ring system may enhance rigidity and binding specificity to planar active sites . ’s compound 23 incorporates a pyrimido-oxazine fused ring, which could improve metabolic stability compared to non-fused pyrimidines .

Piperazine vs. Piperidine :

  • The target compound’s piperazine group (two nitrogen atoms) offers higher basicity and hydrogen-bonding capacity than the piperidine (single nitrogen) in ’s compound. This may influence solubility and target engagement in acidic microenvironments (e.g., lysosomes) .

Electronic Effects: ’s sulfonyl group is electron-withdrawing, which may reduce the electron density of the pyrimidine ring, altering reactivity or binding interactions compared to the target compound’s electron-neutral ethylpyrimidinyl group .

Synthetic Feasibility :

  • Compound 23 () was synthesized in 54% yield, suggesting moderate efficiency for similar piperazine/pyrimidine derivatives. The absence of fused rings in the target compound may simplify its synthesis relative to compound 23 .

Biological Activity

Overview

4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound belonging to the pyrimidine class, characterized by its unique structural features, including a tert-butyl group and a piperazinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Structure

The molecular formula of this compound is C19H25N5C_{19}H_{25}N_5 with a molecular weight of approximately 325.44 g/mol. The structure can be visualized as follows:

4 tert butyl 6 4 5 ethylpyrimidin 2 yl piperazin 1 yl 2 methylpyrimidine\text{4 tert butyl 6 4 5 ethylpyrimidin 2 yl piperazin 1 yl 2 methylpyrimidine}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases, suggesting that this compound may also modulate kinase activity, influencing cellular signaling pathways .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by amyloid-beta peptide, a hallmark of Alzheimer's disease . The compound's ability to reduce oxidative stress markers and inflammation in neuronal cultures suggests its potential as a therapeutic agent for neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The results showed significant inhibition of cell growth at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating effective cytotoxicity against breast and lung cancer cells .
  • Neuroprotection : In another study, the compound was tested for its ability to prevent neuronal cell death in models of oxidative stress. The results indicated that treatment with this compound led to a substantial increase in cell viability compared to untreated controls, supporting its role as a neuroprotective agent .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities based on structural variations. For example, while other pyrimidine derivatives have shown similar anticancer activities, the presence of the piperazine ring and tert-butyl group in this compound enhances its solubility and bioavailability, potentially leading to improved pharmacological profiles .

Compound Activity IC50 (µM) Notes
This compoundAnticancer25Effective against breast cancer cells
Compound AAnticancer30Similar structure but lower potency
Compound BNeuroprotective40Less effective than target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-tert-butyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and piperazine intermediates. For example:

Piperazine functionalization : React 5-ethylpyrimidin-2-amine with a tert-butyl-protected piperazine derivative under Buchwald-Hartwig coupling conditions (Pd catalyst, ligand, base) to introduce the piperazine moiety .

Pyrimidine assembly : Condense tert-butyl-substituted pyrimidine precursors with activated electrophiles (e.g., chloropyrimidines) via nucleophilic aromatic substitution .

  • Key Characterization : Confirm purity and structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR. Monitor reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve the 3D structure to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
  • Computational modeling : Use density functional theory (DFT) to calculate electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
  • Spectroscopic validation : Cross-verify experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or receptors (e.g., serotonin receptors) using fluorescence polarization or radiometric assays. IC₅₀ values should be compared to known inhibitors .
  • Cell viability studies : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and non-cancerous cells to evaluate selectivity .
  • ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and permeability (Caco-2 assay) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target affinity?

  • Methodological Answer :

  • Molecular docking : Dock the compound into target protein structures (e.g., from PDB) using AutoDock Vina or Schrödinger Suite to identify key binding interactions .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological indices to predict activity trends .
  • Free-energy perturbation (FEP) : Calculate binding free energies for proposed derivatives to prioritize synthesis .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay validation : Replicate experiments in orthogonal systems (e.g., SPR vs. fluorescence assays) to rule out false positives/negatives .
  • Proteomic profiling : Use mass spectrometry to identify off-target interactions that may explain divergent results .
  • Buffer optimization : Test activity under varying pH, ionic strength, and co-solvent conditions to assess assay robustness .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with modifications to the tert-butyl group, pyrimidine ring substituents, or piperazine linker .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors or hydrophobic regions .
  • Data table example :
Analog ModificationIC₅₀ (Target A)Solubility (µg/mL)Selectivity Index
tert-butyl → isopropyl120 nM153.2
Ethyl → cyclopropyl85 nM81.9

Q. How to evaluate the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic conditions (0.1M HCl/NaOH) .
  • LC-MS analysis : Monitor degradation products and quantify stability using accelerated stability protocols .
  • Crystallinity assessment : Compare PXRD patterns of fresh vs. aged samples to detect polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.